BenchChemオンラインストアへようこそ!

5-Hydroxysaxagliptin TFA Salt

DPP-4 inhibition Ki determination type 2 diabetes pharmacology

5-Hydroxysaxagliptin (5‑OH‑SAX; CAS 841302‑24‑7 free base), supplied as the trifluoroacetate (TFA) salt, is the primary pharmacologically active metabolite of the oral DPP‑4 inhibitor saxagliptin. As a potent, reversible, competitive inhibitor of dipeptidyl peptidase‑4 (DPP‑4), it contributes substantially to the sustained pharmacodynamic effect of saxagliptin therapy.

Molecular Formula C18H25N3O3.C2HF3O2
Molecular Weight 445.43
Cat. No. B1163731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxysaxagliptin TFA Salt
Molecular FormulaC18H25N3O3.C2HF3O2
Molecular Weight445.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxysaxagliptin TFA Salt – Potent, Selective DPP‑4 Inhibitor Metabolite Reference Standard for Bioanalytical and Pharmacological Research


5-Hydroxysaxagliptin (5‑OH‑SAX; CAS 841302‑24‑7 free base), supplied as the trifluoroacetate (TFA) salt, is the primary pharmacologically active metabolite of the oral DPP‑4 inhibitor saxagliptin. As a potent, reversible, competitive inhibitor of dipeptidyl peptidase‑4 (DPP‑4), it contributes substantially to the sustained pharmacodynamic effect of saxagliptin therapy [1]. The TFA salt form enhances solubility and chromatographic performance, making it the preferred reference standard for LC‑MS/MS method development, pharmacokinetic studies, impurity profiling, and DPP‑4 inhibitor pharmacological research [2].

Why Generic DPP‑4 Inhibitor Standards Cannot Substitute for 5‑Hydroxysaxagliptin TFA Salt in Quantitative Bioanalysis and Metabolite‑Specific Pharmacology


5‑Hydroxysaxagliptin TFA Salt cannot be replaced by the parent drug saxagliptin, other DPP‑4 inhibitor reference standards (e.g., sitagliptin, vildagliptin), or alternative salt forms (e.g., hydrochloride) without compromising analytical accuracy and pharmacological interpretation. The metabolite differs from saxagliptin in DPP‑4 inhibitory potency (Ki = 2.6 nM vs 1.3 nM), target dissociation half‑life (t₁/₂ = 23 min vs 50 min), selectivity profile, pharmacokinetic half‑life (≈3–4 h vs ≈2.5 h), and CYP3A4‑dependent formation [1]. The TFA salt provides distinct chromatographic retention and ionization characteristics compared to the HCl salt, directly affecting LC‑MS/MS assay sensitivity and reproducibility . These differences, documented quantitatively below, mandate compound‑specific procurement for bioanalytical method validation, pharmacokinetic modeling, impurity quantification, and DPP‑4 structure–activity relationship (SAR) studies.

Quantitative Comparative Evidence: 5‑Hydroxysaxagliptin TFA Salt vs. Closest Analogs and Alternatives


DPP‑4 Inhibitory Potency – 5‑Hydroxysaxagliptin Delivers ~50% of Saxagliptin’s Potency, Outperforming Sitagliptin and Vildagliptin

5‑Hydroxysaxagliptin inhibits human recombinant DPP‑4 with a Ki of 2.6 nM, approximately half the potency of saxagliptin (Ki = 1.3 nM) but 5‑fold and 7‑fold more potent than vildagliptin (Ki = 13 nM) and sitagliptin (Ki = 18 nM), respectively, as measured under identical in vitro conditions [1]. This intermediate potency level positions the metabolite as a distinct pharmacological tool for dissecting the relative contributions of parent and metabolite to overall DPP‑4 inhibition in vivo.

DPP-4 inhibition Ki determination type 2 diabetes pharmacology enzyme kinetics

Target Residence Time – 5‑Hydroxysaxagliptin Exhibits Prolonged DPP‑4 Dissociation (t½ = 23 min) vs. Rapidly Dissociating Comparators

5‑Hydroxysaxagliptin dissociates from human DPP‑4 with a half‑life (t₁/₂) of 23 minutes at 37°C, substantially longer than vildagliptin (3.5 min) and sitagliptin (<2 min), though shorter than saxagliptin itself (50 min) [1]. This prolonged target residence time confers resistance to substrate‑dependent displacement in ex vivo plasma DPP‑4 activity assays, a property absent in rapidly dissociating inhibitors [1].

target residence time DPP-4 dissociation kinetics pharmacodynamics sustained enzyme inhibition

Selectivity Over DPP‑8 and DPP‑9 – >960‑Fold Preferential DPP‑4 Inhibition by 5‑Hydroxysaxagliptin

5‑Hydroxysaxagliptin demonstrates high selectivity for DPP‑4 over the related intracellular proteases DPP‑8 and DPP‑9, with Ki values of 2,495 nM (DPP‑8) and 423 nM (DPP‑9), corresponding to 960‑fold and 163‑fold selectivity, respectively, relative to its DPP‑4 Ki of 2.6 nM [1]. This selectivity profile is comparable to saxagliptin (~400‑fold and ~75‑fold for DPP‑8 and DPP‑9, respectively) but notably exceeds the selectivity margins of vildagliptin (<250‑fold) .

DPP-4 selectivity DPP-8 DPP-9 off-target safety profiling protease selectivity

Pharmacokinetic Half‑Life Advantage – 5‑Hydroxysaxagliptin t½ Exceeds Parent Drug by ~33%, Enabling Extended DPP‑4 Inhibition

In healthy Chinese subjects, the mean elimination half‑life (t₁/₂) of 5‑hydroxysaxagliptin was approximately 4 hours, compared to about 3 hours for saxagliptin, representing a ~33% longer half‑life for the active metabolite [1]. This is consistent with data from Australian prescribing information reporting t₁/₂ values of 3.1 h and 2.5 h for metabolite and parent, respectively [2]. The longer half‑life of the metabolite, combined with its sustained DPP‑4 binding, contributes disproportionately to the overall pharmacodynamic duration of saxagliptin therapy.

pharmacokinetics elimination half-life saxagliptin metabolism PK-PD modeling renal excretion

CYP3A4‑Dependent Formation – Distinct Metabolic Origin Dictates Exclusive Use in Drug–Drug Interaction and Pharmacogenomic Studies

5‑Hydroxysaxagliptin is formed from saxagliptin exclusively via CYP3A4/5‑mediated hydroxylation, with CYP3A4 demonstrating approximately 4‑fold higher catalytic efficiency (Vmax/Km) than CYP3A5 [1]. Approximately 50% of an absorbed saxagliptin dose undergoes this metabolic conversion, and the metabolite accounts for 44.1% of total drug‑related material recovered in excreta [2]. In contrast, saxagliptin is cleared by both renal excretion (≈25%) and metabolism, while other DPP‑4 inhibitors such as sitagliptin undergo minimal metabolism. Substituting 5‑hydroxysaxagliptin with saxagliptin in DDI or CYP pharmacogenomic studies would fail to capture the distinct metabolic fate and pharmacokinetic behavior of the active metabolite.

CYP3A4 metabolism drug-drug interaction pharmacogenomics cytochrome P450 metabolite formation

TFA vs. HCl Salt Form – Distinct Solubility and Chromatographic Performance for Bioanalytical Method Development

5‑Hydroxysaxagliptin TFA Salt (C₁₈H₂₅N₃O₃·C₂HF₃O₂, MW 445.43) offers enhanced solubility in organic solvents commonly used for HPLC mobile phases compared to the hydrochloride salt (C₁₈H₂₅N₃O₃·HCl, MW 367.87). The TFA counterion improves peptide‑like analyte solubility and stability during reversed‑phase chromatography and facilitates use as an ion‑pairing agent in purification workflows . A validated UPLC‑MS/MS method employing 5‑hydroxysaxagliptin‑¹³C,d₂ TFA Salt as internal standard achieves a linear range of 1–500 ng/mL with an LLOQ of 1 ng/mL . Substituting with the HCl salt alters retention time, peak symmetry, and ionization efficiency in electrospray MS, compromising assay reproducibility .

salt form selection LC-MS method development reference standard solubility chromatographic retention

Optimal Procurement and Application Scenarios for 5‑Hydroxysaxagliptin TFA Salt


Bioanalytical Method Development and Validation for Saxagliptin Pharmacokinetic Studies

5‑Hydroxysaxagliptin TFA Salt is the definitive reference standard for developing and validating LC‑MS/MS or UPLC‑MS/MS methods that simultaneously quantify saxagliptin and its active metabolite in human or animal plasma. The TFA salt form's chromatographic consistency and its distinct retention from the parent drug enable robust calibration curves with sub‑ng/mL LLOQ values [1]. Isotopically labeled analogs (¹³C,d₂‑TFA Salt) serve as ideal internal standards, compensating for matrix effects and extraction variability .

DPP‑4 Inhibitor Selectivity Profiling and Off‑Target Safety Assessment

For researchers comparing DPP‑4 inhibitor selectivity across the DASH protease family (DPP‑4, DPP‑8, DPP‑9, FAP), 5‑hydroxysaxagliptin TFA Salt provides a metabolite‑specific selectivity benchmark. Its 960‑fold DPP‑8/DPP‑4 selectivity ratio and 163‑fold DPP‑9/DPP‑4 ratio serve as reference values when evaluating novel saxagliptin derivatives or when assessing the contribution of active metabolites to the overall safety profile of DPP‑4 inhibitors [1].

CYP3A4/5 Drug–Drug Interaction (DDI) and Pharmacogenomic Studies

Because 5‑hydroxysaxagliptin formation is exclusively CYP3A4/5‑dependent, the authentic TFA salt standard is essential for in vitro hepatocyte or microsomal incubation studies quantifying metabolite formation rates across CYP3A4/5 variants. These data directly inform PBPK models that predict saxagliptin exposure changes during co‑administration with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) [1].

Pharmaceutical Impurity Profiling and Quality Control Release Testing

5‑Hydroxysaxagliptin TFA Salt serves as a characterized impurity reference standard for saxagliptin drug substance and drug product quality control. Its use enables accurate identification and quantification of the primary hydrolytic/hydroxylation impurity during ANDA/NDA regulatory submissions, stability studies, and batch release testing, ensuring compliance with ICH Q3A/Q3B impurity thresholds [1].

Quote Request

Request a Quote for 5-Hydroxysaxagliptin TFA Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.